

A Technical Guide to 4-Iodophenylboronic Acid: Commercial Availability and Synthetic Applications

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Compound of Interest

Compound Name: *4-Iodophenylboronic acid*

Cat. No.: *B1212881*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodophenylboronic acid (CAS No. 5122-99-6) is a versatile and pivotal reagent in modern organic synthesis, particularly valued in the pharmaceutical and materials science sectors.[\[1\]](#)[\[2\]](#) Its structure, featuring a phenyl ring functionalized with both a reactive iodine atom and a boronic acid group, allows it to serve as a key building block in constructing complex molecular architectures.[\[2\]](#) The boronic acid moiety is a cornerstone of the widely used Suzuki-Miyaura cross-coupling reaction, while the iodo-group is an excellent coupling partner in numerous other palladium-catalyzed transformations, including Heck, Sonogashira, and Buchwald-Hartwig aminations.[\[1\]](#) This dual functionality makes it an indispensable intermediate for forming carbon-carbon bonds, a critical step in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

This guide provides a comprehensive overview of the commercial availability of **4-Iodophenylboronic acid**, details its key applications, and offers a representative experimental protocol for its use in the Suzuki-Miyaura coupling reaction.

Physicochemical Properties

- CAS Number: 5122-99-6[\[3\]](#)[\[5\]](#)

- Molecular Formula: C₆H₆BIO₂[3][5]
- Molecular Weight: 247.83 g/mol [3]
- Appearance: White to off-white or light beige crystalline powder[3][6]
- Melting Point: Reported ranges include 286 °C and 326-330 °C[3]
- Synonyms: 4-Iodobenzeneboronic acid, B-(4-iodophenyl)-boronic acid[3]

Commercial Availability

4-Iodophenylboronic acid is readily available from a variety of chemical suppliers in research to bulk quantities. Purity levels typically range from 95% to over 98%. The following table summarizes offerings from several prominent suppliers. Pricing is subject to change and may vary based on institutional contracts.

Supplier	Product Number(s)	Purity	Available Quantities	Price (USD)
Sigma-Aldrich (MilliporeSigma)	471933	≥95.0%	5 g, 25 g	~\$50 - \$140
73852-88-7 (Pinacol Ester)	97%	1 g	~\$92	
Thermo Scientific Chemicals	35948	97%	1 g, 5 g, 25 g	~\$35 - \$426
Chem-Impex	06933	95-105% (Titration)	Custom	Contact for pricing
Santa Cruz Biotechnology	sc-238384	≥98%	Custom	Contact for pricing
Boron Molecular	BM693	>95%	10 g, 25 g, 100 g	\$56 - \$419
Fisher Scientific	AC359480010, AAH5111906	97%	1 g, 5 g	~\$37 - \$135

Note: Prices are approximate and were retrieved from publicly available listings. They are intended for estimation purposes only. Pinacol esters are often used as a more stable alternative to the free boronic acid.[\[7\]](#)

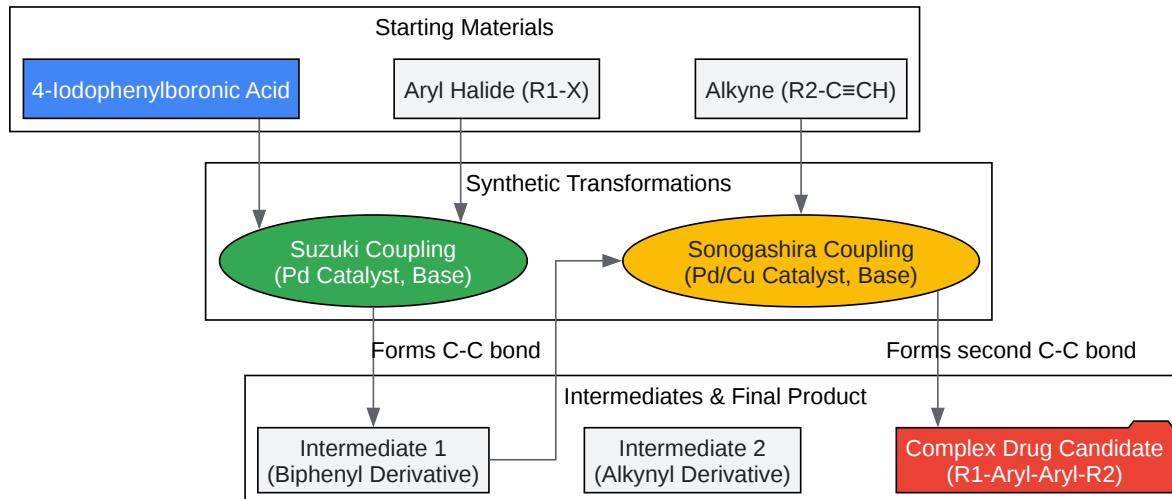
Key Applications in Organic Synthesis

The primary application of **4-Iodophenylboronic acid** is in palladium-catalyzed cross-coupling reactions. Its bifunctional nature allows for sequential couplings, making it a valuable building block in multi-step syntheses.

Key Reactions Include:

- Suzuki-Miyaura Coupling: The most common application, where the boronic acid group reacts with an organohalide to form a C-C bond.[\[1\]](#)
- Copper-mediated Fluoroalkylation
- Domino Heck/Suzuki Reactions
- Ruthenium-catalyzed Cross-Coupling
- Bioconjugation: The boronic acid functional group can selectively bind to diols, enabling its use in developing targeted drug delivery systems and biomolecular probes.[\[3\]](#)

The following diagram illustrates the logical workflow for utilizing **4-Iodophenylboronic acid** as a versatile building block in a hypothetical drug development context.



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Caption: Synthetic utility of **4-Iodophenylboronic acid** in multi-step drug synthesis.

Experimental Protocols: Suzuki-Miyaura Coupling

This section provides a representative protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between **4-Iodophenylboronic acid** and a generic aryl bromide.

Disclaimer: All chemical reactions should be performed by trained professionals in a controlled laboratory environment with appropriate safety precautions.

Materials and Reagents:

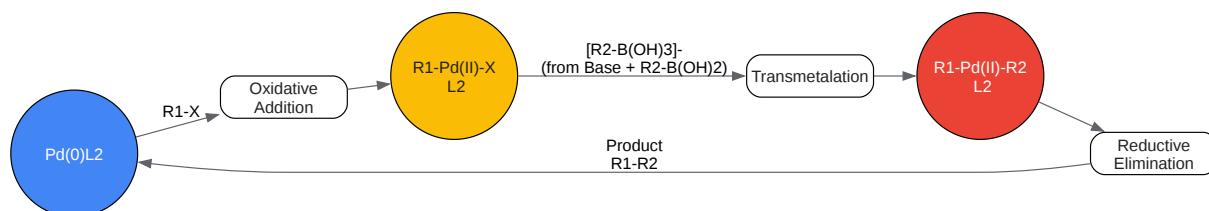
- **4-Iodophenylboronic acid** (1.1 - 1.5 equivalents)
- Aryl bromide (or other halide/triflate) (1.0 equivalent)
- Palladium catalyst (e.g., $\text{Pd}(\text{dppf})\text{Cl}_2$, $\text{Pd}(\text{PPh}_3)_4$) (0.01 - 0.05 equivalents)

- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4) (2.0 - 3.0 equivalents)
- Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, Ethanol)
- Water (often used as a co-solvent)
- Inert gas (Argon or Nitrogen)

Procedure:

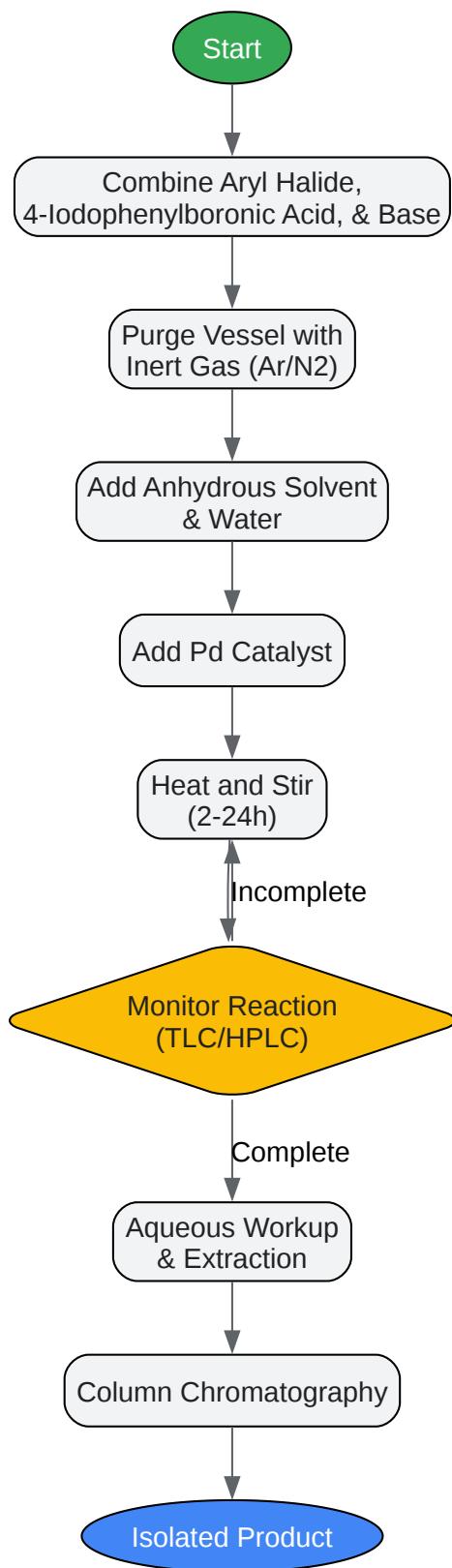
- Vessel Preparation: To a round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), **4-Iodophenylboronic acid** (1.2 eq.), and the base (e.g., K_2CO_3 , 2.0 eq.).
- Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the palladium catalyst is oxygen-sensitive.
- Solvent Addition: Under a positive pressure of inert gas, add the anhydrous organic solvent (e.g., 1,4-dioxane) followed by water (e.g., a 4:1 to 10:1 ratio of organic solvent to water). The mixture should be stirred to ensure homogeneity.
- Catalyst Addition: Add the palladium catalyst to the reaction mixture. If the catalyst is a solid, it can be added quickly against a positive flow of inert gas.
- Reaction: Heat the mixture to the desired temperature (ranging from room temperature to 100 °C, depending on the reactivity of the substrates) and stir vigorously for the required time (typically 2 to 24 hours).[8][9]
- Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9]
- Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: The crude product is typically purified by column chromatography on silica gel to yield the desired biphenyl product.

The following diagrams illustrate the catalytic cycle and a generalized experimental workflow for this reaction.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.



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Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

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